molecular formula C22H25N3O2S B5219907 (4S,4aS,8aS)-4-phenyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol

(4S,4aS,8aS)-4-phenyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol

Cat. No.: B5219907
M. Wt: 395.5 g/mol
InChI Key: QTKROCRCXXNBHN-NPPFBWRTSA-N
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Description

(4S,4aS,8aS)-4-phenyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol is a complex organic compound with a unique structure that combines a quinoline backbone with a phenyl group and a thiophene-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4aS,8aS)-4-phenyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the thiophene-oxadiazole moiety through a cyclization reaction involving thiophene and a suitable nitrile oxide precursor. This intermediate is then coupled with a quinoline derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency. The choice of solvents, catalysts, and reaction conditions is critical to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4S,4aS,8aS)-4-phenyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Chemistry

In chemistry, (4S,4aS,8aS)-4-phenyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities. These properties make it a promising candidate for drug development .

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets, such as enzymes and receptors, makes it a valuable lead compound for the development of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including increased durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of (4S,4aS,8aS)-4-phenyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and thiophene-oxadiazole hybrids. Examples are:

Uniqueness

What sets (4S,4aS,8aS)-4-phenyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol apart is its unique combination of structural features. The presence of both a quinoline backbone and a thiophene-oxadiazole moiety provides a versatile platform for chemical modifications and enhances its potential for diverse applications .

Properties

IUPAC Name

(4S,4aS,8aS)-4-phenyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c26-22(16-7-2-1-3-8-16)12-13-25(18-10-5-4-9-17(18)22)15-20-23-21(24-27-20)19-11-6-14-28-19/h1-3,6-8,11,14,17-18,26H,4-5,9-10,12-13,15H2/t17-,18-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKROCRCXXNBHN-NPPFBWRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(CCN2CC3=NC(=NO3)C4=CC=CS4)(C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@H](C1)[C@@](CCN2CC3=NC(=NO3)C4=CC=CS4)(C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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